4-chloro-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
CAS No. |
63825-00-3 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
WXGSJKCIBYXPSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-chloro-N-(pyridin-4-ylmethyl)benzamide has been investigated for potential therapeutic effects against diseases such as cancer and tuberculosis. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways. Research indicates that it can significantly influence enzyme activities, modulating pathways involved in cell proliferation and apoptosis, which positions it as a candidate for therapeutic applications.
One study described the synthesis of aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . One of the synthesized compounds, 4e , demonstrated the ability to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC percent by 22-fold compared to the control . Furthermore, analogues 4e , 4g , and 4h exhibited significant inhibition at 50 μg mL −1 concentration with 80.69%, 69.74% and 68.30% against S. aureus compared to the positive control CIP which was 99.2%, while compounds 4g and 4h showed potential anti-biofilm inhibition 79.46% and 77.52% against K. pneumonia .
Materials Science
This compound's unique structure makes it applicable in materials science. The specific applications within this field are not detailed in the provided search results.
Research into this compound's interactions with biological targets has revealed its potential to influence enzyme activities significantly. Studies suggest it can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts. The compound is believed to interact with molecular targets such as kinases, which play roles in cell signaling related to disease progression; this interaction can inhibit or activate pathways critical for cellular functions, demonstrating its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 4-chloro-N-(pyridin-4-ylmethyl)benzamide with key structural analogs, emphasizing substituent variations and their implications:
*Calculated based on molecular formula (C₁₃H₁₁ClN₂O).
Key Observations :
- Pyridine vs. Chlorophenyl : The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the dichlorophenyl group in ’s analogs .
- Hydroxy Substitution : The hydroxyl group in ’s salicylamides enables hydrogen bonding, critical for antimicrobial activity but may reduce metabolic stability .
Key Insights :
- Antimicrobial Efficacy : ’s hydroxy-substituted analogs show dose-dependent growth inhibition of intestinal bacteria, with EC₅₀ values in the µM range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
